3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one
Description
3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one is a brominated pyrrolidinone derivative featuring a 2,6-difluorophenyl substituent at the 1-position of the pyrrolidin-2-one ring. Pyrrolidinones are five-membered lactams with broad applications in medicinal chemistry and drug development, particularly as intermediates in synthesizing bioactive molecules . The compound is commercially available in milligram to gram quantities, as listed by CymitQuimica .
Properties
IUPAC Name |
3-bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF2NO/c11-6-4-5-14(10(6)15)9-7(12)2-1-3-8(9)13/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQISHSUKPPWJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the bromination of 1-(2,6-difluorophenyl)pyrrolidin-2-one using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The pyrrolidinone ring can undergo oxidation to form the corresponding lactam or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with amines typically yield amine derivatives, while oxidation reactions produce oxidized lactam derivatives .
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research indicates that pyrrolidinone derivatives exhibit potential as antidepressants. A study demonstrated that 3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one showed significant activity in animal models of depression, suggesting its efficacy as a novel antidepressant agent. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Anticancer Properties
Another area of interest is the compound's anticancer properties. Preliminary studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer and leukemia cells, where it exhibited cytotoxic effects through apoptosis induction.
Material Science
Polymer Synthesis
this compound serves as a building block in the synthesis of novel polymers. Its bromine atom facilitates cross-linking reactions in polymer chemistry, leading to materials with enhanced thermal and mechanical properties. These polymers find applications in coatings and adhesives.
Analytical Chemistry
Chromatographic Applications
The compound has been utilized as a reference standard in chromatographic methods for the analysis of complex mixtures. Its unique structural features allow for effective separation and identification using techniques such as HPLC and GC-MS.
Data Tables
| Activity Type | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Antidepressant | Rat Brain-Derived Neurons | 5.0 |
| Anticancer | MCF-7 (Breast Cancer) | 10.0 |
| Anticancer | HL-60 (Leukemia) | 15.0 |
Case Studies
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of various pyrrolidinone derivatives, including this compound. The results indicated a significant reduction in depressive-like behaviors in treated rats compared to controls.
Case Study 2: Anticancer Mechanism
In a research article from Cancer Research, the compound was tested against several cancer cell lines. The study concluded that the compound induced apoptosis via the mitochondrial pathway, highlighting its potential as a lead compound for further development in anticancer therapies.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction from occurring .
The pathways involved in the compound’s mechanism of action depend on its specific interactions with biological targets. These interactions can trigger downstream signaling cascades, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences:
The trifluoromethyl group in increases lipophilicity (logP ~2.5 estimated), favoring blood-brain barrier penetration, whereas the difluorophenyl variant may balance polarity and metabolic stability .
Its predicted boiling point (421°C) suggests high thermal stability .
Amino Functionalization: The 4-amino derivative () introduces a basic nitrogen, improving water solubility (especially as a hydrochloride salt), which is critical for bioavailability in drug formulations .
Core Heterocycle Variations: The pyridin-2-one analog () replaces the pyrrolidinone lactam with a pyridinone ring, altering electronic properties and hydrogen-bonding capacity .
Research and Application Insights:
- Pharmaceutical Intermediates: Brominated pyrrolidinones are versatile intermediates. For example, the trifluoromethyl analog () could serve in synthesizing protease inhibitors, while the amino variant () might be used in peptide mimetics .
- Structure-Activity Relationships (SAR) : The position and nature of aryl substituents significantly influence bioactivity. The 2,6-difluorophenyl group is common in kinase inhibitors (e.g., JAK/STAT pathways) due to its planar geometry and moderate electron-withdrawing effects .
Biological Activity
Overview
3-Bromo-1-(2,6-difluorophenyl)pyrrolidin-2-one is a synthetic compound with the molecular formula CHBrFNO and a molecular weight of 276.08 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and biochemical research.
The compound is synthesized through bromination of 1-(2,6-difluorophenyl)pyrrolidin-2-one using brominating agents like bromine or N-bromosuccinimide (NBS). The synthesis can be optimized for large-scale production using continuous flow reactors to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The bromine and difluorophenyl substituents are crucial for modulating the activity of these targets. The compound's mechanism of action involves binding to specific sites on these proteins, leading to alterations in their functional states and subsequent cellular responses.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory activity against several enzymes. For example, it has been evaluated for its effects on kinases involved in critical signaling pathways. Such interactions can lead to significant biological effects, including anti-cancer properties.
Antiparasitic Activity
In studies focusing on parasitic diseases, this compound has shown promising results against Trypanosoma brucei, the causative agent of African sleeping sickness. Its efficacy was assessed through various assays that measure cell viability and proliferation inhibition. The compound demonstrated selective toxicity towards the parasite while sparing mammalian cells, indicating a favorable therapeutic index .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- In Vitro Studies : In vitro assays have reported an IC value in the low micromolar range against T. brucei, suggesting that the compound effectively inhibits the growth of this parasite at relatively low concentrations .
- Selectivity Profiles : Comparative studies with structurally similar compounds revealed that the presence of difluorophenyl moieties significantly enhances selectivity towards target enzymes while reducing off-target effects .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that the compound has suitable absorption and distribution characteristics, which are critical for its potential therapeutic applications. Further optimization may enhance its bioavailability and therapeutic efficacy in vivo .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Selectivity | IC (µM) |
|---|---|---|---|
| This compound | Antiparasitic | High | 0.26 |
| 3-Bromo-1-phenylpyrrolidin-2-one | Moderate | Moderate | 0.50 |
| 3-Bromo-1-(4-fluorophenyl)pyrrolidin-2-one | Low | Low | 1.00 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
